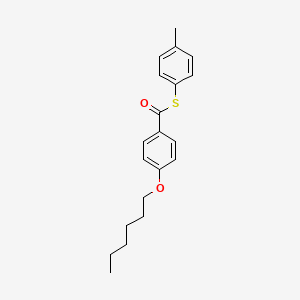
S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of thioesters, which are characterized by the presence of a sulfur atom bonded to a carbonyl group. The structure of this compound includes a 4-methylphenyl group and a 4-(hexyloxy)benzene group, making it an interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the reaction of 4-methylphenyl thiol with 4-(hexyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate: Similar structure but with a methoxy group instead of a methyl group.
4-Methoxyphenyl 4-(hexyloxy)benzene-1-carbothioate: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness
S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
62525-88-6 |
|---|---|
Molecular Formula |
C20H24O2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
S-(4-methylphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C20H24O2S/c1-3-4-5-6-15-22-18-11-9-17(10-12-18)20(21)23-19-13-7-16(2)8-14-19/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
TZAYNNKMXKKORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















